molecular formula C5H3Cl2N3O2 B1510260 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid CAS No. 1207176-09-7

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid

Cat. No. B1510260
CAS RN: 1207176-09-7
M. Wt: 208 g/mol
InChI Key: YFYJIAXOWOBLMC-UHFFFAOYSA-N
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Description

“5-Amino-2,6-dichloropyrimidine-4-carboxylic acid” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “5-Amino-2,6-dichloropyrimidine-4-carboxylic acid” involves several steps. The starting material, 2,6-dichloropyridine, is subjected to oxidation to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyrimidine derivatives . Another synthetic strategy involves obtaining 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .


Molecular Structure Analysis

The molecular structure of “5-Amino-2,6-dichloropyrimidine-4-carboxylic acid” can be represented by the formula C6H3Cl2N3O2 . The InChI code for this compound is 1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “5-Amino-2,6-dichloropyrimidine-4-carboxylic acid” include aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2,6-dichloropyrimidine-4-carboxylic acid” include a melting point of 145-148 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research directions could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-amino-2,6-dichloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-3-1(8)2(4(11)12)9-5(7)10-3/h8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYJIAXOWOBLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743815
Record name 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid

CAS RN

1207176-09-7
Record name 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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